molecular formula C10H13NS B1427251 2-Methyl-2-phenylpropanethioamide CAS No. 1341739-22-7

2-Methyl-2-phenylpropanethioamide

Cat. No.: B1427251
CAS No.: 1341739-22-7
M. Wt: 179.28 g/mol
InChI Key: VLQJIACSHPWLGU-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanethioamide is a useful research compound. Its molecular formula is C10H13NS and its molecular weight is 179.28 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-2-phenylpropanethioamide, also known by its CAS number 1341739-22-7, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thioamides, which are characterized by the presence of a sulfur atom bonded to a carbon atom that is also double-bonded to a nitrogen atom. The unique structure of this compound suggests various biochemical interactions and therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15NS\text{C}_11\text{H}_{15}\text{NS}

This indicates that the compound consists of 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one sulfur atom. The presence of the methyl and phenyl groups contributes to its hydrophobic characteristics, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that thioamides can act as enzyme inhibitors, potentially affecting metabolic pathways. The specific mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Thioamides have been shown to inhibit enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate physiological responses.

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological properties of this compound. A notable study explored its effects on human cell lines, revealing:

  • Antimicrobial Activity : The compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicated that this compound could induce cell death in cancer cell lines at certain concentrations.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Findings : The compound showed notable inhibition against both bacterial strains, with a maximum zone of inhibition measured at 15 mm for S. aureus.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on HeLa (cervical cancer) cells.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A concentration-dependent decrease in cell viability was observed, with IC50 values calculated at approximately 25 µM.

Data Summary

PropertyValue/Observation
Molecular FormulaC₁₁H₁₅NS
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity IC50 (HeLa Cells)~25 µM
MechanismEnzyme inhibition and receptor modulation

Properties

IUPAC Name

2-methyl-2-phenylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQJIACSHPWLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.